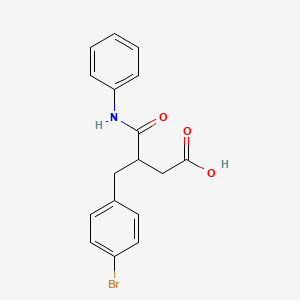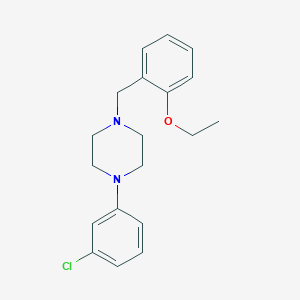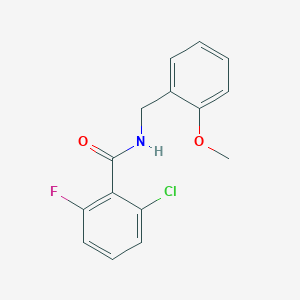![molecular formula C17H25NO6 B4977519 4-[3-(2-Ethylphenoxy)propyl]morpholine;oxalic acid](/img/structure/B4977519.png)
4-[3-(2-Ethylphenoxy)propyl]morpholine;oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(2-Ethylphenoxy)propyl]morpholine;oxalic acid is a chemical compound that combines the structural features of morpholine and phenoxypropyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Ethylphenoxy)propyl]morpholine typically involves the reaction of 2-ethylphenol with 3-chloropropylmorpholine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the alkyl halide to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-[3-(2-Ethylphenoxy)propyl]morpholine can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the morpholine ring under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenoxy group may yield quinones, while reduction of the morpholine ring can produce secondary amines.
科学的研究の応用
4-[3-(2-Ethylphenoxy)propyl]morpholine;oxalic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 4-[3-(2-Ethylphenoxy)propyl]morpholine involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-[3-(2-Methylphenoxy)propyl]morpholine
- 4-[3-(2-Propylphenoxy)propyl]morpholine
- 4-[3-(2-Butylphenoxy)propyl]morpholine
Uniqueness
4-[3-(2-Ethylphenoxy)propyl]morpholine is unique due to the presence of the ethyl group on the phenoxy moiety, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different alkyl groups, it may exhibit distinct pharmacokinetic and pharmacodynamic properties.
特性
IUPAC Name |
4-[3-(2-ethylphenoxy)propyl]morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.C2H2O4/c1-2-14-6-3-4-7-15(14)18-11-5-8-16-9-12-17-13-10-16;3-1(4)2(5)6/h3-4,6-7H,2,5,8-13H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURUKHJTZIQFHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCCN2CCOCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Fluorophenyl)methyl]-5-[2-(1-methylpyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B4977443.png)
![3-({[(1-{[(benzyloxy)carbonyl]amino}-2,2,2-trichloroethyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4977449.png)
![3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B4977451.png)
![methyl (2S*,4S*,5R*)-4-{[ethyl(methyl)amino]carbonyl}-2-isobutyl-1-methyl-5-(3-pyridinyl)-2-pyrrolidinecarboxylate](/img/structure/B4977472.png)
![N-[4-methyl-5-[2-(4-sulfamoylanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide;hydrobromide](/img/structure/B4977475.png)
![2-Phenylethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4977484.png)
![1-(2-chlorophenyl)-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4977492.png)
![4,6-dimethoxy-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-pyrimidinamine](/img/structure/B4977493.png)


![2-[5-[(E)-[1-(4-bromo-2,3-dimethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B4977512.png)
![N-(4-chlorophenyl)-5-[(furan-2-ylcarbonyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B4977517.png)
![(3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4977520.png)
